molecular formula C12H15N3OS B3875847 (2E)-2-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]hydrazinecarbothioamide

(2E)-2-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]hydrazinecarbothioamide

Cat. No.: B3875847
M. Wt: 249.33 g/mol
InChI Key: NPCNPLUOAJRAJS-HUKVCQRGSA-N
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Description

(2E)-2-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes a furan ring and a cyclohexylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]hydrazinecarbothioamide typically involves the condensation of furan-2-carbaldehyde with cyclohexanone in the presence of hydrazinecarbothioamide. The reaction is carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents; often in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the furan ring.

Scientific Research Applications

(2E)-2-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]hydrazinecarbothioamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]hydrazinecarbothioamide is unique due to its specific structure, which combines a furan ring with a cyclohexylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

[(E)-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c13-12(17)15-14-11-6-2-1-4-9(11)8-10-5-3-7-16-10/h3,5,7-8H,1-2,4,6H2,(H3,13,15,17)/b9-8+,14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCNPLUOAJRAJS-HUKVCQRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=S)N)C(=CC2=CC=CO2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\NC(=S)N)/C(=C/C2=CC=CO2)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]hydrazinecarbothioamide
Reactant of Route 2
(2E)-2-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]hydrazinecarbothioamide
Reactant of Route 3
(2E)-2-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
(2E)-2-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]hydrazinecarbothioamide
Reactant of Route 5
(2E)-2-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]hydrazinecarbothioamide
Reactant of Route 6
(2E)-2-[(2E)-2-(furan-2-ylmethylidene)cyclohexylidene]hydrazinecarbothioamide

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